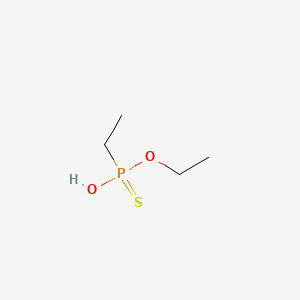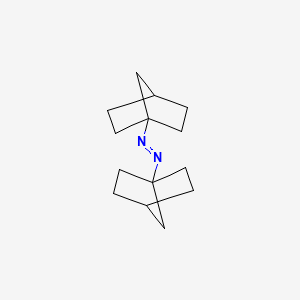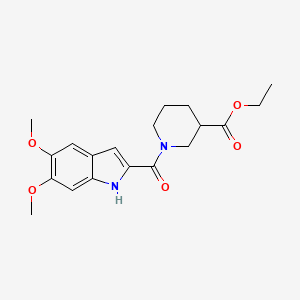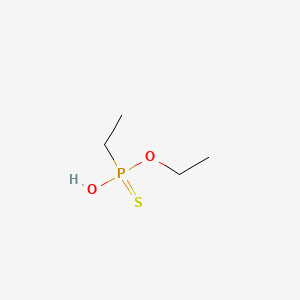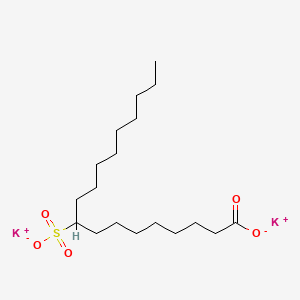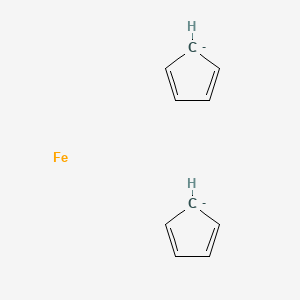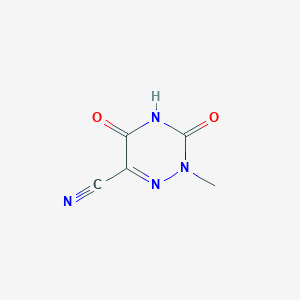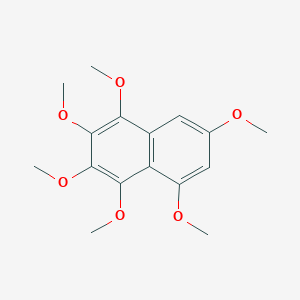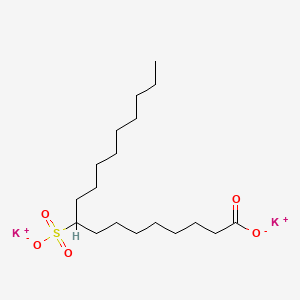
Potassium 9(or 10)-sulfostearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 9(or 10)-sulfostearate is a chemical compound that belongs to the class of sulfated fatty acids. It is derived from stearic acid, a long-chain saturated fatty acid, and is characterized by the presence of a sulfonate group attached to the 9th or 10th carbon atom of the stearic acid chain. This compound is commonly used in various industrial applications due to its surfactant properties, which make it effective in reducing surface tension and enhancing the solubility of other compounds.
準備方法
Synthetic Routes and Reaction Conditions
Potassium 9(or 10)-sulfostearate can be synthesized through the sulfonation of stearic acid. The process involves the reaction of stearic acid with sulfur trioxide (SO₃) in the presence of a catalyst, such as oleum or chlorosulfonic acid. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation. The resulting sulfonated stearic acid is then neutralized with potassium hydroxide (KOH) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where stearic acid is continuously fed and reacted with sulfur trioxide. The reaction mixture is then neutralized with potassium hydroxide in a controlled manner to achieve the desired product. The final product is purified through filtration and drying processes to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Potassium 9(or 10)-sulfostearate undergoes several types of chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or amines are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Potassium 9(or 10)-sulfostearate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
作用機序
The mechanism of action of potassium 9(or 10)-sulfostearate is primarily based on its surfactant properties. The sulfonate group interacts with water molecules, reducing surface tension and allowing the compound to solubilize hydrophobic substances. This property makes it effective in various applications, such as emulsification and dispersion. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and bioavailability of other compounds.
類似化合物との比較
Potassium 9(or 10)-sulfostearate can be compared with other sulfated fatty acids, such as sodium lauryl sulfate and potassium cetyl sulfate. While all these compounds share surfactant properties, this compound is unique due to its specific carbon chain length and sulfonation position, which confer distinct solubility and emulsification characteristics.
List of Similar Compounds
- Sodium lauryl sulfate
- Potassium cetyl sulfate
- Ammonium lauryl sulfate
- Sodium stearate
These compounds are commonly used in similar applications but differ in their chemical structure and specific properties.
特性
CAS番号 |
68609-93-8 |
|---|---|
分子式 |
C18H34K2O5S |
分子量 |
440.7 g/mol |
IUPAC名 |
dipotassium;9-sulfonatooctadecanoate |
InChI |
InChI=1S/C18H36O5S.2K/c1-2-3-4-5-6-8-11-14-17(24(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChIキー |
BWZXEKWABSTKSN-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCC(CCCCCCCC(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde](/img/structure/B14173501.png)
![1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole](/img/structure/B14173507.png)

